Enprazepine
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Overview
Description
Enprazepine is a tricyclic antidepressant that was never marketedThe compound belongs to the class of dibenzazepines and has a molecular formula of C20H24N2 with a molar mass of 292.426 g/mol .
Preparation Methods
The synthesis of enprazepine involves several steps, starting with the preparation of the dibenzazepine core structure. The synthetic route typically includes:
Step 1: Formation of the dibenzazepine core through a cyclization reaction.
Step 2: Introduction of the propan-1-amine side chain via a substitution reaction.
Step 3: Methylation of the amine group to form the final product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts would be carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Enprazepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. Major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives.
Scientific Research Applications
Chemistry: As a tricyclic compound, enprazepine serves as a model for studying the synthesis and reactivity of dibenzazepines.
Biology: Research has explored its interactions with biological targets, particularly its potential as an antidepressant.
Medicine: Although never marketed, this compound’s structure and pharmacological profile have been of interest in the development of new antidepressants.
Mechanism of Action
Enprazepine exerts its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is similar to other tricyclic antidepressants. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to neurotransmitter regulation and mood stabilization.
Comparison with Similar Compounds
- Amitriptyline
- Imipramine
- Nortriptyline
- Doxepin
These compounds share a similar core structure but differ in their side chains and specific functional groups, leading to variations in their pharmacological effects and therapeutic uses.
Properties
CAS No. |
47206-15-5 |
---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-(11-methylidene-6H-benzo[c][1]benzazepin-5-yl)propan-1-amine |
InChI |
InChI=1S/C20H24N2/c1-16-18-10-5-4-9-17(18)15-22(14-8-13-21(2)3)20-12-7-6-11-19(16)20/h4-7,9-12H,1,8,13-15H2,2-3H3 |
InChI Key |
VXCSCOXOGWUYKK-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1CC2=CC=CC=C2C(=C)C3=CC=CC=C31 |
Canonical SMILES |
CN(C)CCCN1CC2=CC=CC=C2C(=C)C3=CC=CC=C31 |
Origin of Product |
United States |
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